![molecular formula C21H30N2O3 B13881977 tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a piperidine derivative.
Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Similar structure but lacks the isoquinoline moiety.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of an isoquinoline ring.
Uniqueness
Tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate is unique due to the presence of both the isoquinoline and piperidine rings, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H30N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(24)23-11-9-16(10-12-23)25-18-8-6-7-15-14-22-21(4,5)13-17(15)18/h6-8,14,16H,9-13H2,1-5H3 |
InChI Key |
DZDORTRYSNEPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C)C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


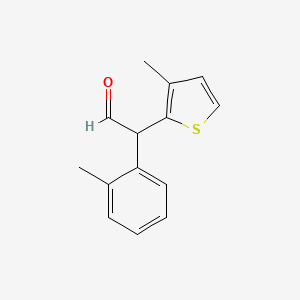
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
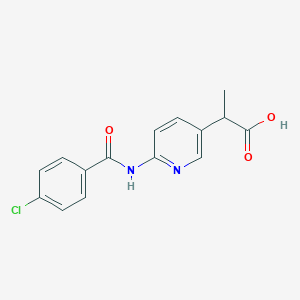
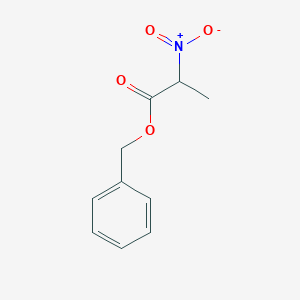
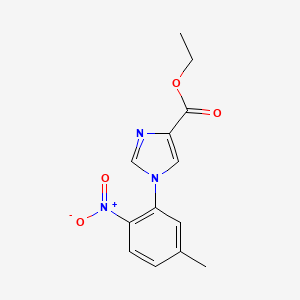
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
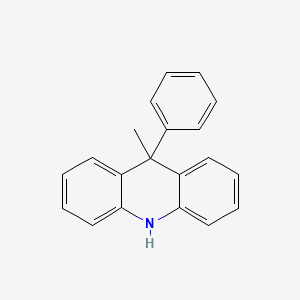
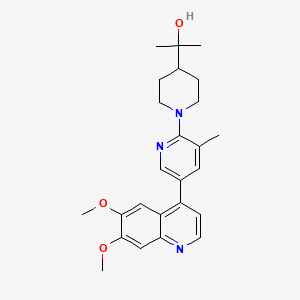
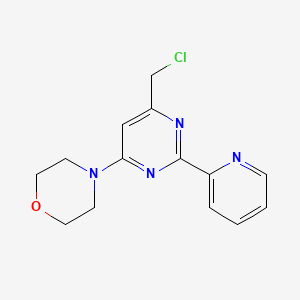
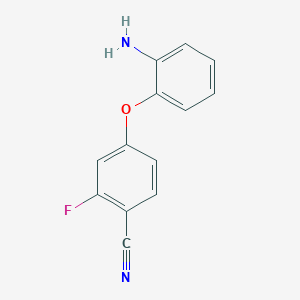
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
